molecular formula C14H17N5O4S2 B2550190 5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1219904-18-3

5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2550190
CAS No.: 1219904-18-3
M. Wt: 383.44
InChI Key: CXEMHVJBOKHNMR-UHFFFAOYSA-N
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Description

5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O4S2 and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis of Hybrid Molecules

Microwave-assisted synthesis techniques have been utilized to create hybrid molecules containing 1,3,4-thiadiazole, among other components, demonstrating the compound's potential in generating molecules with antimicrobial, antilipase, and antiurease activities. This approach highlights the compound's role in developing new antimicrobial agents with specific enzymatic activity targeting capabilities (Başoğlu et al., 2013).

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines

Research into the synthesis of novel compounds derived from visnaginone and khellinone, incorporating 1,3,5-triazines and thiazolopyrimidines, has shown significant anti-inflammatory and analgesic activities. These compounds have demonstrated high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects, suggesting the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Growth Stimulant Activity of Thiadiazole Derivatives

The synthesis of 2-amino and 2-ethylamino-[1,3,4]thiadiazole derivatives has revealed their potential as growth stimulants. Preliminary screenings have shown that these compounds possess significant growth-stimulating properties, with activities ranging from 65–100% compared to heteroauxin, indicating their application in enhancing agricultural productivity (Knyazyan et al., 2013).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives bearing acidic heterocycles, including 1,3,4-thiadiazole, have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds were found to have a high affinity for the AT1 receptor and effectively inhibited the angiotensin II-induced pressor response, showcasing the potential for treating hypertension (Kohara et al., 1996).

Anticancer Evaluation of Thiadiazole Derivatives

A series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity. The compounds exhibited promising activity against various human cancer cell lines, indicating their potential as therapeutic agents for treating cancer (Tiwari et al., 2017).

Properties

IUPAC Name

5-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S2/c1-8-5-10(19-23-8)12(21)16-13-17-18-14(25-13)24-7-11(20)15-6-9-3-2-4-22-9/h5,9H,2-4,6-7H2,1H3,(H,15,20)(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEMHVJBOKHNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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